

Indobufen-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: Indobufen-d5

Cat. No.: B12400372

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Technical Guide: Indobufen-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Indobufen-d5**, a deuterated analog of the antiplatelet agent Indobufen. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols, designed for use in a research and development setting.

Core Compound Details

Indobufen-d5 is a stable isotope-labeled version of Indobufen, used as an internal standard in pharmacokinetic studies and for mechanistic research. Deuteration can potentially alter the metabolic profile of a drug, making it a valuable tool in drug development.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Indobufen-d5** and its parent compound, Indobufen.

Property	Indobufen-d5	Indobufen (unlabeled)
CAS Number	Not explicitly available in public databases.	63610-08-2[1][2]
Molecular Formula	C ₁₈ H ₁₂ D ₅ NO ₃	C ₁₈ H ₁₇ NO ₃ [2]
Molecular Weight	~300.36 g/mol [3]	~295.33 g/mol [2]
Synonym	2-(4-(1-oxoisindolin-2-yl)phenyl)butanoic-3,3,4,4,4-d5 acid	2-(p-(1-Oxo-2-isindoliny)l)phenyl)butyric acid

Mechanism of Action

Indobufen exerts its antiplatelet effects through multiple pathways, primarily by inhibiting cyclooxygenase-1 (COX-1) and also showing effects on ADP-induced platelet aggregation. Recent studies have also elucidated a cardioprotective signaling pathway.

Inhibition of the Cyclooxygenase-1 (COX-1) Pathway

The principal mechanism of action for Indobufen is the reversible, non-competitive inhibition of the COX-1 enzyme.[4] This inhibition prevents the conversion of arachidonic acid into prostaglandin H₂, a precursor for thromboxane A₂ (TXA₂). TXA₂ is a potent vasoconstrictor and inducer of platelet aggregation. By suppressing TXA₂ synthesis, Indobufen effectively reduces platelet activation and thrombus formation.[3][5]

Indobufen's primary mechanism: COX-1 inhibition.

Inhibition of ADP-Induced Platelet Aggregation

Indobufen also inhibits platelet aggregation induced by adenosine diphosphate (ADP).[4] This suggests an inhibitory effect on the P2Y₁₂ receptor pathway, a key signaling cascade in platelet activation. By interfering with this pathway, Indobufen further contributes to its anti-thrombotic properties, acting synergistically with its COX-1 inhibition.

Indobufen's secondary mechanism on the P2Y₁₂ pathway.

Cardioprotective PI3K/Akt/eNOS Signaling Pathway

In the context of myocardial ischemia-reperfusion (I/R) injury, Indobufen has been shown to exert cardioprotective effects by activating the PI3K/Akt/eNOS signaling pathway.^{[6][7]} This activation leads to a reduction in cardiomyocyte apoptosis and oxidative stress, thereby improving cardiac function.^{[6][7]}

Cardioprotective effects of Indobufen via PI3K/Akt/eNOS.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiplatelet effects of Indobufen.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the procedure for measuring Indobufen's effect on platelet aggregation induced by agonists like arachidonic acid (AA) or ADP.

a. Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.^{[8][9]}

b. Materials and Reagents:

- Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
- **Indobufen-d5** or Indobufen dissolved in a suitable solvent (e.g., DMSO) and then diluted in saline.
- Platelet agonists: Arachidonic Acid (e.g., 1 mM) and ADP (e.g., 5-20 μ M).
- Saline (0.9% NaCl).
- Light Transmission Aggregometer.

c. Procedure:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

- Centrifuge whole blood at 200 x g for 10 minutes at room temperature to obtain PRP.[10]
- Transfer the supernatant (PRP) to a new tube.
- Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.[8]
- Assay Protocol:
 - Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5×10^8 platelets/mL) using PPP.
 - Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer.
 - Set 100% aggregation with PPP and 0% with PRP.
 - Add the vehicle control or different concentrations of Indobufen (e.g., 10 μ M, 100 μ M) to the PRP and incubate for a specified time (e.g., 5 minutes).[11]
 - Add the platelet agonist (AA or ADP) and record the change in light transmission for 5-10 minutes.
 - The percentage of platelet aggregation is calculated from the change in light transmission.

Thromboxane B₂ (TXB₂) Measurement by ELISA

This protocol describes the quantification of TXB₂, the stable metabolite of TXA₂, in plasma or cell culture supernatant after treatment with Indobufen.

a. Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of TXB₂. In the assay, TXB₂ in the sample competes with a fixed amount of enzyme-labeled TXB₂ for binding to a limited number of anti-TXB₂ antibody sites on a microplate. The amount of color produced is inversely proportional to the amount of TXB₂ in the sample.

b. Materials and Reagents:

- Plasma or supernatant samples from LTA experiments or other cell-based assays.

- Commercial Thromboxane B₂ ELISA kit (containing TXB₂ standards, antibody-coated plates, enzyme conjugate, wash buffer, substrate, and stop solution).

- Microplate reader.

c. Procedure:

- Sample Preparation:
 - Collect plasma or supernatant after the platelet aggregation assay or after incubating platelets with Indobufen and an agonist.
 - Centrifuge to remove any cells or debris.
- ELISA Protocol (based on a typical kit):
 - Prepare a standard curve using the provided TXB₂ standards.
 - Add standards, controls, and samples to the wells of the antibody-coated microplate.
 - Add the TXB₂-enzyme conjugate to each well.
 - Incubate for 1-2 hours at room temperature.
 - Wash the plate multiple times with the wash buffer to remove unbound reagents.
 - Add the substrate solution and incubate for 15-30 minutes at room temperature, protected from light.
 - Add the stop solution to terminate the reaction.
 - Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis:
 - Calculate the TXB₂ concentration in the samples by comparing their absorbance to the standard curve. The inhibition of TXB₂ production by Indobufen can then be determined.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antiplatelet activity of Indobufen.

Workflow for assessing Indobufen's antiplatelet effects.

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